molecular formula C10H10N2O B048587 4,4'-Bipyridine hydrate CAS No. 123333-55-1

4,4'-Bipyridine hydrate

Cat. No.: B048587
CAS No.: 123333-55-1
M. Wt: 174.2 g/mol
InChI Key: JJRKHJXMBCYHSH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4,4’-Bipyridine hydrate, also known as 4,4’-Dipyridyl hydrate, is primarily used as a coformer and ligand in coordination chemistry . The compound’s primary targets are metal ions, where it acts as a bidentate ligand, binding to the metal ions through its nitrogen atoms .

Mode of Action

The compound interacts with its targets (metal ions) by forming coordination bonds. The exposed location of the nitrogen atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine . This interaction results in the formation of coordination polymers .

Biochemical Pathways

It’s known that the compound plays a role in the formation of hydrogen-bonded coordination polymers . These polymers can have various applications, including in the field of materials science.

Pharmacokinetics

Its solid-state properties such as stability, solubility, and dissolution rate can be optimized through single- or multi-component crystals and amorphous forms . These properties can potentially impact the compound’s bioavailability.

Result of Action

The primary result of the action of 4,4’-Bipyridine hydrate is the formation of coordination polymers . These polymers can exhibit different physicochemical properties and may coexist under some pressure and temperature conditions . The exact molecular and cellular effects of the compound’s action depend on the specific context of its use.

Action Environment

The action, efficacy, and stability of 4,4’-Bipyridine hydrate can be influenced by environmental factors. For instance, the compound exhibits a fast transformation kinetics between anhydrate and hydrate forms, with the critical relative humidity being at 35% at room temperature . Furthermore, the compound’s crystallization behavior can vary depending on the environmental conditions .

Biochemical Analysis

Biochemical Properties

4,4’-Dipyridyl hydrate plays a significant role in biochemical reactions. It acts as an organic linker, primarily used in the preparation of coordination polymers . The pyridyl groups in 4,4’-Dipyridyl hydrate can rotate along the carbon-carbon structure, which allows it to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biomolecules involved and the biochemical context.

Molecular Mechanism

At the molecular level, 4,4’-Dipyridyl hydrate exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Dosage Effects in Animal Models

The effects of 4,4’-Dipyridyl hydrate can vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, may be observed. Specific studies detailing the dosage effects of 4,4’-Dipyridyl hydrate in animal models are currently lacking .

Metabolic Pathways

4,4’-Dipyridyl hydrate may be involved in various metabolic pathways, interacting with enzymes or cofactors. It could also influence metabolic flux or metabolite levels. Detailed information on the metabolic pathways involving 4,4’-Dipyridyl hydrate is not currently available .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dipyridyl hydrate can be synthesized through the reaction of pyridine with sodium metal in an organic solvent under nitrogen gas protection. The reaction mixture is then oxidized to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 4,4’-Dipyridyl hydrate involves similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dipyridyl hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal salts, oxidizing agents, and reducing agents. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are often coordination polymers and complexes, which have various applications in materials science and catalysis .

Scientific Research Applications

4,4’-Dipyridyl hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dipyridyl hydrate is unique due to its ability to form stable hydrogen-bonded coordination polymers and its versatility in various chemical reactions. Its hydrate form also provides additional stability and solubility in aqueous solutions .

Properties

IUPAC Name

4-pyridin-4-ylpyridine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;/h1-8H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRKHJXMBCYHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583419
Record name 4,4'-Bipyridine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123333-55-1
Record name 4,4'-Bipyridine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bipyridyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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